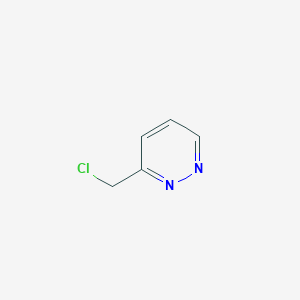
3-(氯甲基)哒嗪
描述
3-(Chloromethyl)pyridazine is a heterocyclic compound belonging to the pyridazine family. It is characterized by the presence of a chloromethyl group attached to the third position of the pyridazine ring.
科学研究应用
3-(Chloromethyl)pyridazine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
作用机制
Target of Action
3-(Chloromethyl)pyridazine, a derivative of pyridazine, has been found to exhibit a wide range of pharmacological activities Pyridazine derivatives have been associated with a broad spectrum of activities, suggesting they may interact with multiple targets .
Mode of Action
It’s known that pyridazinone derivatives, which include 3-(chloromethyl)pyridazine, have been found to inhibit calcium ion influx, which is required for the activation of certain biological processes such as platelet aggregation .
Biochemical Pathways
Pyridazinone derivatives have been associated with a variety of pharmacological activities, suggesting they may influence multiple biochemical pathways . For instance, a pyridazin-3-carboxamide moiety is prominent in inhibitors of stearoyl-coenzyme A desaturase-1 (SCD), an enzyme that catalyzes the introduction of a double bond in the stearic acid chain of stearoyl-CoA to form oleoyl-CoA .
Pharmacokinetics
The pyridazine ring is known for its weak basicity, high dipole moment, and robust dual hydrogen-bonding capacity, which can be important in drug-target interactions and may influence the compound’s bioavailability .
Result of Action
Given the wide range of pharmacological activities associated with pyridazinone derivatives, it’s likely that the compound’s action results in a variety of molecular and cellular effects .
Action Environment
It’s known that cooperative interactions in the second coordination sphere of pyridazine/pyridine containing complexes can increase their stability towards protonation .
生化分析
Biochemical Properties
3-(Chloromethyl)pyridazine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. The compound’s chloromethyl group is reactive and can form covalent bonds with nucleophilic sites on biomolecules. This reactivity allows 3-(Chloromethyl)pyridazine to act as an inhibitor or modulator of enzyme activity. For example, it has been shown to interact with cytochrome P450 enzymes, affecting their catalytic activity . Additionally, 3-(Chloromethyl)pyridazine can form hydrogen bonds and π-π stacking interactions with proteins, influencing their structure and function .
Cellular Effects
The effects of 3-(Chloromethyl)pyridazine on various types of cells and cellular processes are diverse. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 3-(Chloromethyl)pyridazine has been observed to affect the expression of genes involved in oxidative stress response and apoptosis . It can also alter cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolite levels and energy production . These effects highlight the compound’s potential as a tool for studying cellular processes and developing therapeutic strategies.
Molecular Mechanism
The molecular mechanism of action of 3-(Chloromethyl)pyridazine involves its interactions with biomolecules at the molecular level. The compound can bind to enzymes and proteins through covalent and non-covalent interactions, leading to inhibition or activation of their activity. For example, 3-(Chloromethyl)pyridazine can inhibit cytochrome P450 enzymes by forming covalent bonds with the enzyme’s active site . This inhibition can result in changes in the metabolism of drugs and other xenobiotics. Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(Chloromethyl)pyridazine can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its activity . Long-term studies have shown that 3-(Chloromethyl)pyridazine can have lasting effects on cellular function, including changes in gene expression and metabolic activity . These temporal effects are important to consider when designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of 3-(Chloromethyl)pyridazine vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and cellular processes without causing significant toxicity . At higher doses, 3-(Chloromethyl)pyridazine can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These dose-dependent effects highlight the importance of careful dosage selection in preclinical studies to balance efficacy and safety.
Metabolic Pathways
3-(Chloromethyl)pyridazine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with biomolecules . These metabolic interactions can affect the compound’s activity and toxicity, influencing its potential as a therapeutic agent.
Transport and Distribution
The transport and distribution of 3-(Chloromethyl)pyridazine within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be taken up by cells through passive diffusion and active transport mechanisms . Once inside the cell, 3-(Chloromethyl)pyridazine can bind to intracellular proteins, affecting its localization and accumulation . These interactions are important for understanding the compound’s pharmacokinetics and pharmacodynamics.
Subcellular Localization
The subcellular localization of 3-(Chloromethyl)pyridazine is determined by its interactions with targeting signals and post-translational modifications. The compound can localize to specific cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum, depending on its interactions with targeting proteins . These localization patterns can influence the compound’s activity and function, providing insights into its mechanism of action.
准备方法
Synthetic Routes and Reaction Conditions: One common method for synthesizing 3-(Chloromethyl)pyridazine involves the reaction of 3-methylpyridazine with trichloroisocyanuric acid in chloroform under reflux conditions. The reaction mixture is stirred overnight, followed by filtration and washing with an aqueous solution of sodium hydroxide and brine. The product is then dried and concentrated under reduced pressure to yield 3-(Chloromethyl)pyridazine .
Industrial Production Methods: Industrial production of 3-(Chloromethyl)pyridazine typically follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while ensuring cost-effectiveness and safety.
化学反应分析
Types of Reactions: 3-(Chloromethyl)pyridazine undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions, resulting in the formation of different oxidation states and derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. Reactions are typically carried out in polar solvents under mild to moderate temperatures.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide, sodium borohydride, and other oxidizing or reducing agents are used under controlled conditions.
Major Products Formed:
Substitution Reactions: Various substituted pyridazine derivatives.
Oxidation and Reduction Reactions: Different oxidation states and reduced forms of the compound.
相似化合物的比较
Pyridazine: A parent compound with two adjacent nitrogen atoms in a six-membered ring.
Pyridazinone: A derivative of pyridazine with a keto functionality at the third position.
Comparison: 3-(Chloromethyl)pyridazine is unique due to the presence of the chloromethyl group, which imparts distinct chemical reactivity and potential biological activities compared to its parent compound and other derivatives. This uniqueness makes it a valuable compound for various scientific and industrial applications.
属性
IUPAC Name |
3-(chloromethyl)pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2/c6-4-5-2-1-3-7-8-5/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWCGCUQPXQOQCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80557820 | |
| Record name | 3-(Chloromethyl)pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80557820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41227-72-9 | |
| Record name | 3-(Chloromethyl)pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80557820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(R)-4-Ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione](/img/structure/B1315706.png)
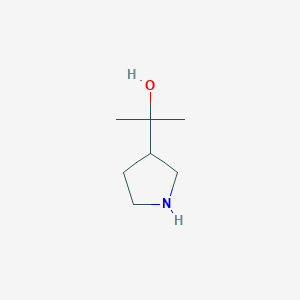
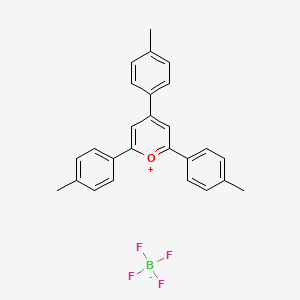

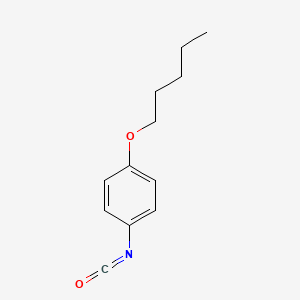


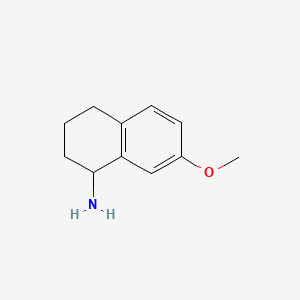

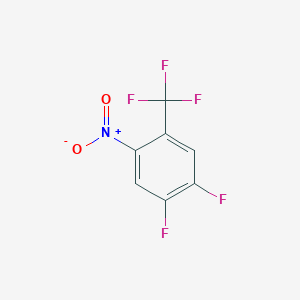

![1-Thia-4-azaspiro[4.5]decane hydrochloride](/img/structure/B1315734.png)
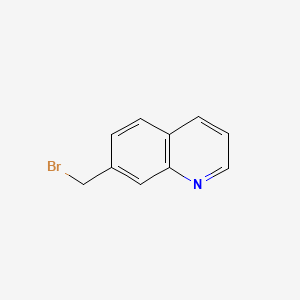
![N2-[2-(Dimethylamino)ethyl]-2,3-pyridinediamine](/img/structure/B1315738.png)
